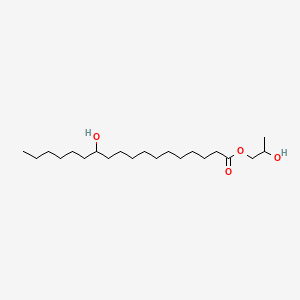
2-Hydroxypropyl 12-hydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropyl 12-hydroxyoctadecanoate is a chemical compound with the molecular formula C21H42O4. It is an ester derived from octadecanoic acid (stearic acid) and 1,2-propanediol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxypropyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with 1,2-propanediol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a temperature range of 100-150°C to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product. Post-reaction, the product is typically purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxypropyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or tosylates can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
2-Hydroxypropyl 12-hydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and ability to form stable complexes with pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl 12-hydroxyoctadecanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with lipid bilayers, proteins, and enzymes, affecting their structure and function.
Pathways Involved: It may modulate signaling pathways related to lipid metabolism, cellular signaling, and membrane dynamics.
Comparison with Similar Compounds
12-Hydroxyoctadecanoic Acid: A hydroxy fatty acid that serves as a precursor for the synthesis of 2-Hydroxypropyl 12-hydroxyoctadecanoate.
2-Hydroxyethyl 12-hydroxyoctadecanoate: Another ester derivative with similar properties and applications.
Uniqueness: this compound is unique due to its specific ester linkage and the presence of both hydroxyl and ester functional groups. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
5417-29-8 |
|---|---|
Molecular Formula |
C21H42O4 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
2-hydroxypropyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C21H42O4/c1-3-4-5-12-15-20(23)16-13-10-8-6-7-9-11-14-17-21(24)25-18-19(2)22/h19-20,22-23H,3-18H2,1-2H3 |
InChI Key |
JKWSRVTYVAMDSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


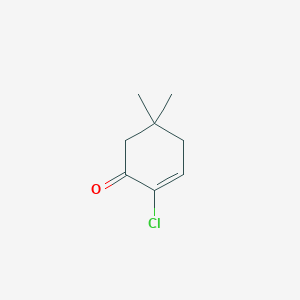
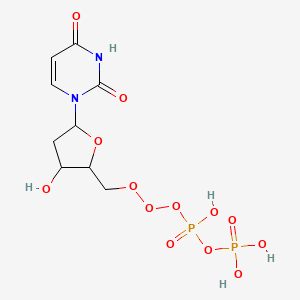

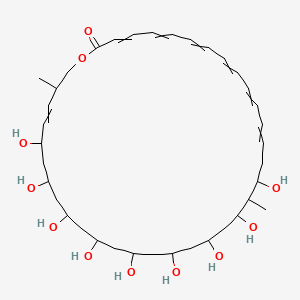
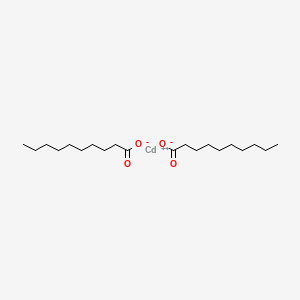
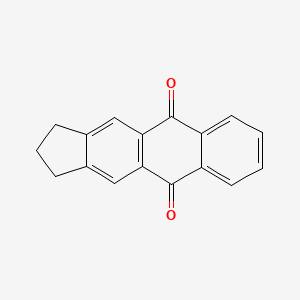


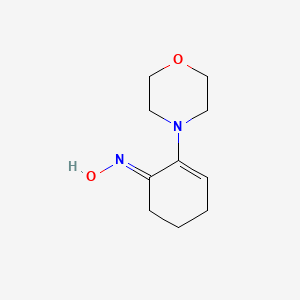
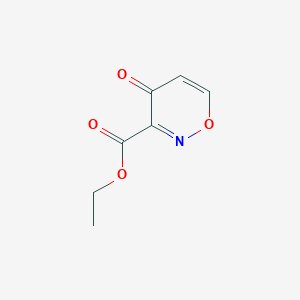
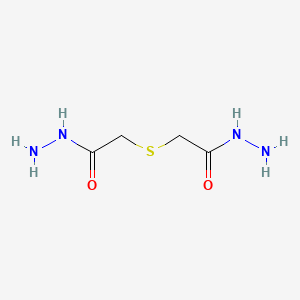
![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)


